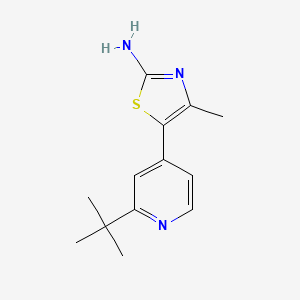

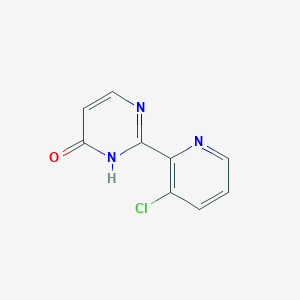

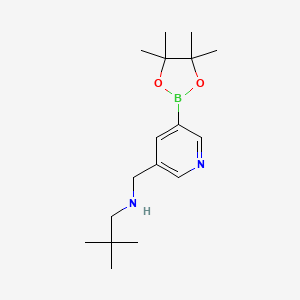

![molecular formula C11H10Cl2N4O B1398766 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine CAS No. 938443-21-1](/img/structure/B1398766.png)

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine

Descripción general

Descripción

“4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, including “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine”, involves various synthetic protocols . For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” is characterized by a pyridopyrimidine moiety. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involving “4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine” are part of the broader class of reactions involving pyridopyrimidines . These reactions are used to prepare these pyridopyrimidine derivatives which have shown a therapeutic interest or have been approved for use as therapeutics .Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds with pyridopyrimidine structures have been shown to inhibit dihydrofolate reductase (DHFR), which is an enzyme involved in DNA synthesis. This inhibition can lead to antitumor effects, as demonstrated in studies on carcinosarcoma in rats .

JAK Inhibition

Pyridopyrimidine derivatives can act as Janus kinase (JAK) inhibitors. These compounds interfere with the JAK-STAT signaling pathway, which is involved in cell division, cell death, and tumor formation processes .

Anti-inflammatory and Autoimmune Diseases

The upregulation of CXCR2, a receptor linked to inflammatory disorders, autoimmune diseases, and neurodegenerative diseases, has been targeted by pyridopyrimidine derivatives. These compounds may have therapeutic potential for conditions such as asthma, chronic obstructive pulmonary disease (COPD), cystic fibrosis, rheumatoid arthritis, psoriasis, multiple sclerosis, and Alzheimer’s disease .

Synthesis of Derivatives

Pyridopyrimidine structures serve as key intermediates in the synthesis of various derivatives with potential therapeutic applications. Different synthetic methods have been developed to create new compounds that could be used in medicinal chemistry .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is common for pyrimidine derivatives to interact with various enzymes and receptors in the body .

Mode of Action

It is known that pyrimidine derivatives often act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism, which can have downstream effects on cell growth and proliferation .

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The effects would likely depend on the specific targets and pathways that the compound interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine. These factors could include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4O/c12-8-2-1-7-9(14-8)15-11(13)16-10(7)17-3-5-18-6-4-17/h1-2H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWIZPCKEPDNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726477 | |

| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine | |

CAS RN |

938443-21-1 | |

| Record name | 2,7-Dichloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

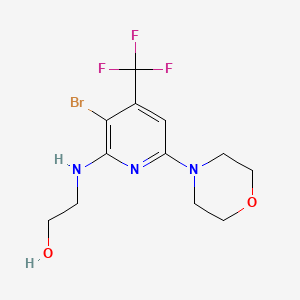

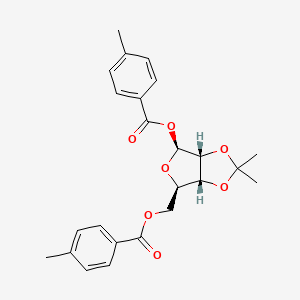

![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)